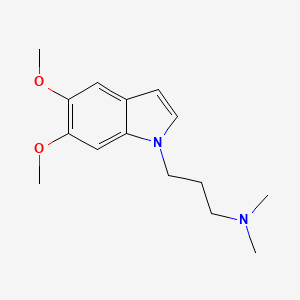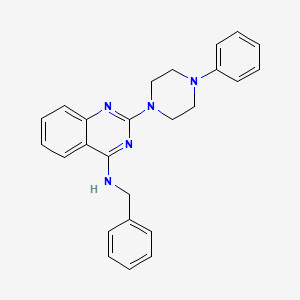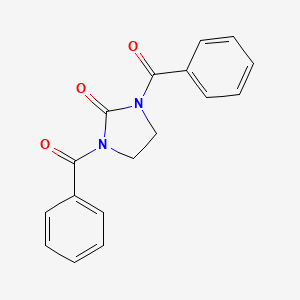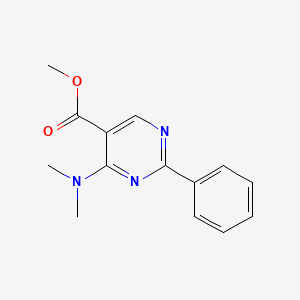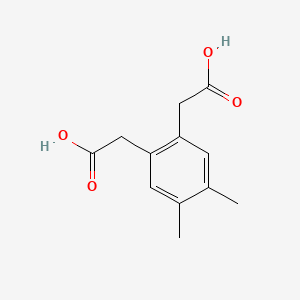
2,2'-(4,5-Dimethyl-1,2-phenylene)diacetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2’-(4,5-Dimethyl-1,2-phenylene)diacetic acid is an organic compound with the molecular formula C12H14O4 It is a derivative of phenylenediacetic acid, characterized by the presence of two methyl groups on the benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(4,5-Dimethyl-1,2-phenylene)diacetic acid typically involves the reaction of 4,5-dimethylphthalic anhydride with glycine under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product. The reaction conditions often include the use of a strong acid such as hydrochloric acid and heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as recrystallization and chromatography may also be employed to enhance the efficiency of the production process.
化学反应分析
Types of Reactions
2,2’-(4,5-Dimethyl-1,2-phenylene)diacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, particularly at positions ortho to the methyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for electrophilic substitution reactions.
Major Products
Oxidation: The major products are typically dicarboxylic acids.
Reduction: The major products are diols.
Substitution: The products depend on the substituent introduced, such as brominated or nitrated derivatives.
科学研究应用
2,2’-(4,5-Dimethyl-1,2-phenylene)diacetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of polymers and other materials with specific properties.
作用机制
The mechanism by which 2,2’-(4,5-Dimethyl-1,2-phenylene)diacetic acid exerts its effects involves interactions with various molecular targets. The carboxylic acid groups can form hydrogen bonds with proteins and enzymes, influencing their activity. The benzene ring can participate in π-π interactions, affecting the compound’s binding affinity and specificity. These interactions can modulate biochemical pathways and cellular processes.
相似化合物的比较
Similar Compounds
2,5-Dihydroxy-1,4-benzenediacetic acid: Similar structure but with hydroxyl groups instead of methyl groups.
1,2-Phenylenediacetic acid: Lacks the methyl groups on the benzene ring.
Dimethyl 2,2’-(1,4-phenylene)diacetate: An ester derivative of phenylenediacetic acid.
Uniqueness
2,2’-(4,5-Dimethyl-1,2-phenylene)diacetic acid is unique due to the presence of methyl groups, which can influence its reactivity and interactions with other molecules. These structural differences can result in distinct chemical and physical properties, making it valuable for specific applications in research and industry.
属性
分子式 |
C12H14O4 |
|---|---|
分子量 |
222.24 g/mol |
IUPAC 名称 |
2-[2-(carboxymethyl)-4,5-dimethylphenyl]acetic acid |
InChI |
InChI=1S/C12H14O4/c1-7-3-9(5-11(13)14)10(4-8(7)2)6-12(15)16/h3-4H,5-6H2,1-2H3,(H,13,14)(H,15,16) |
InChI 键 |
DZFJEEQLNAPAFJ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C=C1C)CC(=O)O)CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![9H,9'H-[1,1'-Bicarbazole]-2,2'-diamine](/img/structure/B12928823.png)
![1,10-bis(2-ethylsulfanylphenyl)-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B12928828.png)
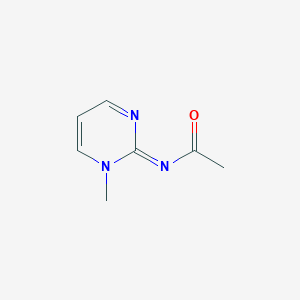
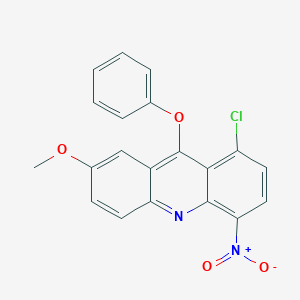
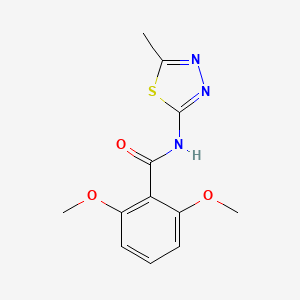
![4-(2,7-Dibromo-9H-carbazol-9-yl)benzo[c][1,2,5]thiadiazole](/img/structure/B12928846.png)
![N-[5-Cyano-2-(morpholin-4-yl)pyrimidin-4-yl]benzamide](/img/structure/B12928856.png)
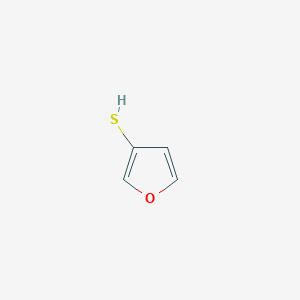
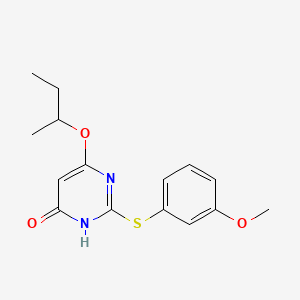
![5-Chloro-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B12928868.png)
